N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group, a tetrahydroisoquinoline moiety, and a thiophene carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroisoquinoline core.
Introduction of the tosyl group: The tetrahydroisoquinoline core is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to form the tosylated intermediate.
Coupling with thiophene-2-carboxylic acid: The tosylated intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), pyridine, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate receptors: The compound can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Induce apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A core structure shared by many biologically active compounds.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Tosylated compounds: Compounds containing the tosyl group, which can enhance the stability and reactivity of the molecule.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCKPGZEZBYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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